molecular formula C8H7BrFNO2 B7976642 2-Amino-5-bromo-6-fluoro-3-methylbenzoic Acid

2-Amino-5-bromo-6-fluoro-3-methylbenzoic Acid

Cat. No.: B7976642
M. Wt: 248.05 g/mol
InChI Key: KOMVAZZCSHOTHK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid is an aromatic compound with a complex structure that includes amino, bromo, fluoro, and methyl substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable precursor, followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids.

Scientific Research Applications

2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-methylbenzoic acid
  • 2-Amino-5-methylbenzoic acid
  • 2-Amino-6-bromo-3-methylbenzoic acid

Uniqueness

2-Amino-5-bromo-6-fluoro-3-methylbenzoic acid is unique due to the presence of both bromo and fluoro substituents, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

2-amino-5-bromo-6-fluoro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-3-2-4(9)6(10)5(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMVAZZCSHOTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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